
2'-Hydroxyacetophenone: A Comprehensive
Technical Guide for Flavor Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2'-Hydroxyacetophenone

Cat. No.: B195540 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2'-Hydroxyacetophenone, a naturally occurring phenolic compound, is a versatile flavoring

agent utilized across various sectors of the food and beverage industry. Its characteristic sweet,

floral, and herbaceous aroma with phenolic undertones contributes to the flavor profiles of a

wide range of products. This technical guide provides an in-depth analysis of 2'-
Hydroxyacetophenone, encompassing its physicochemical properties, natural occurrence,

synthesis methodologies, and its application as a flavoring agent. Detailed experimental

protocols for its synthesis and sensory evaluation are provided, alongside a discussion of its

stability and the potential biochemical pathways involved in its flavor perception. All quantitative

data are summarized for clarity, and key processes are visualized using logical diagrams.

Introduction
2'-Hydroxyacetophenone (CAS No. 118-93-4), also known as o-hydroxyacetophenone, is an

aromatic organic compound with the chemical formula C₈H₈O₂.[1] It is a member of the

acetophenone family, characterized by a hydroxyl group positioned ortho to the acetyl group on

the benzene ring.[1] This structural arrangement is key to its distinct sensory properties. The

Flavor and Extract Manufacturers Association (FEMA) has assigned it the number 3548 and it

is generally recognized as safe (GRAS) for its intended use as a flavoring substance.[2][3] Its

flavor profile is described as phenolic, sweet, with notes of hawthorn, tobacco, honey, and
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herbal nuances.[1] The taste is characterized as naphthyl, cinnamon, cherry pit, coumarinic,

phenolic, tobacco, and honey.[1]

Physicochemical Properties
A comprehensive summary of the key physicochemical properties of 2'-
Hydroxyacetophenone is presented in Table 1.

Property Value Reference

Molecular Formula C₈H₈O₂ [1]

Molecular Weight 136.15 g/mol [2]

Appearance Clear yellow to brown liquid [4]

Odor

Sweet, heavy floral,

herbaceous, reminiscent of

mown hay or hawthorn

[4]

Melting Point 4-6 °C

Boiling Point 213 °C at 760 mmHg

Solubility
Slightly soluble in water;

soluble in fat
[1]

logP 1.92

FEMA Number 3548 [2]

Natural Occurrence
2'-Hydroxyacetophenone is a naturally occurring volatile compound found in a variety of

plant-based foods and beverages. Its presence contributes to the complex flavor and aroma

profiles of these products. Notable natural sources are listed in Table 2.
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Food/Beverage Reference

Green Tea [5]

Arabica Coffee [5]

Chinese Cinnamon [5]

Cocoa Beans [5]

Tomato [6]

Cassia [6]

Fried Beef [6]

Rum [6]

Whiskey [6]

Application as a Flavoring Agent
2'-Hydroxyacetophenone is utilized in the food industry to impart or modify flavors in a range

of products. Its phenolic and sweet character makes it suitable for various applications.

Sensory Profile
The sensory characteristics of 2'-Hydroxyacetophenone are concentration-dependent. At a

concentration of 5.0 ppm, its taste is described as having notes of naphthyl, cinnamon, cherry

pit, coumarin, phenolic, tobacco, and honey.[1] Its aroma detection threshold is reported to be

5.5 ppm.

Recommended Usage Levels
The following table summarizes the typical usage levels of 2'-Hydroxyacetophenone in

various food categories.
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Food Category Average Maximum PPM Reference

Baked Goods 0.20 [1]

Poultry 0.10 [1]

Seasonings / Flavors 0.10 [1]

Snack Foods 0.20 [1]

Soups 0.10 [1]

Stability
The stability of a flavoring agent is crucial for its application in food processing. 2'-
Hydroxyacetophenone exhibits good stability under a range of conditions, which contributes

to its utility in various food matrices. Further research into its stability under specific processing

conditions such as high temperature and varying light exposure would be beneficial for

optimizing its application.

Synthesis of 2'-Hydroxyacetophenone
Food-grade 2'-Hydroxyacetophenone can be synthesized through chemical and enzymatic

methods. The choice of method depends on factors such as desired purity, yield, and

sustainability considerations.

Chemical Synthesis: Fries Rearrangement
The Fries rearrangement is a classic method for synthesizing hydroxyaryl ketones from

phenolic esters.[7] For the production of 2'-Hydroxyacetophenone, phenyl acetate is

rearranged using a Lewis acid catalyst, typically aluminum chloride.[7]
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Fries Rearrangement for 2'-Hydroxyacetophenone Synthesis

Phenyl Acetate +
Aluminum Chloride (Catalyst) Acylium Carbocation IntermediateReaction Initiation o-Hydroxyacetophenone &

p-Hydroxyacetophenone
Electrophilic Aromatic Substitution Purification

(e.g., Distillation)

Isomer Separation 2'-Hydroxyacetophenone
(Food Grade)

Enzymatic Synthesis of 2'-Hydroxyacetophenone

Styrene Oxide Epoxide Hydrolase

Enantioselective
Hydration (R)-1-Phenylethanediol Alcohol Dehydrogenase

Regioselective
Oxidation 2'-Hydroxyacetophenone

Hypothesized Flavor Perception Pathway of 2'-Hydroxyacetophenone

2'-Hydroxyacetophenone

Bitter Taste Receptors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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